4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-6-14(12-17(13)20-11-3-4-18(20)21)19-25(22,23)16-9-7-15(24-2)8-10-16/h5-10,12,19H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIIIRCRWKHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, identified by its CAS number 941889-68-5, is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural characteristics and biological activity, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 324.37 g/mol. The structure features a methoxy group, a pyrrolidine ring, and a benzenesulfonamide moiety, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In particular, derivatives containing the methoxy group have shown efficacy against pathogens such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | E. coli | Significant |
| Compound B | C. albicans | Moderate |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of this compound are also under investigation. Studies involving phenyl sulfonamide derivatives have shown promising results in inhibiting cell proliferation across various cancer cell lines, including those resistant to conventional chemotherapeutics . The mechanism often involves disruption of microtubule dynamics and cell cycle arrest.
Table 2: Anticancer Activity Evaluation
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HT-29 (Colon Carcinoma) | X µM | Microtubule disruption |
| Study 2 | MCF7 (Breast Carcinoma) | Y µM | Cell cycle arrest in G2/M phase |
| This Compound | TBD | TBD | TBD |
Case Studies
A notable case study involved the evaluation of related phenyl sulfonamide derivatives in chick chorioallantoic membrane (CAM) assays. These studies demonstrated that certain derivatives could effectively inhibit angiogenesis and tumor growth while exhibiting low toxicity levels .
Example Case Study
In a comparative study, several sulfonamide derivatives were tested for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell growth, suggesting that modifications in the molecular structure could enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The following table and analysis highlight key structural and physicochemical differences between the target compound and related benzenesulfonamides from the literature.
Structural and Physicochemical Comparisons
Substituent Effects on Melting Points :
- The 3,4,5-trimethoxyphenyl derivative (31) exhibits a high melting point (199–201°C), likely due to enhanced crystallinity from polar methoxy groups. In contrast, indole-containing analogs (4r, 3r) show lower melting points (~96–98°C), attributable to increased molecular flexibility and reduced symmetry .
- The unsubstituted phenyl derivative (19) has a moderate melting point (184–186°C), suggesting that the 2-oxopyrrolidin-1-yl group alone contributes to intermolecular interactions .
Synthetic Yields :
Spectral Signatures :
- The NH proton in sulfonamides consistently appears downfield (δ ~10.07–10.20) due to hydrogen bonding. Aromatic protons in 31 and 19 resonate between δ 7.70–7.83, while indole-containing derivatives show additional peaks for methylene and indole protons .
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis would likely require multi-step functionalization, including Suzuki coupling for aryl group introduction (as seen in ) and sulfonylation .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy) may enhance solubility but reduce metabolic stability.
- Bulky substituents (e.g., indole in 4r ) could hinder target binding but improve selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how can purity be maximized?
- Methodology : Synthesis typically involves sequential sulfonation and coupling reactions. For example:
- Step 1 : Prepare the benzenesulfonyl chloride intermediate under controlled pH (e.g., chlorosulfonic acid at 0–5°C).
- Step 2 : Couple with the amine-containing pyrrolidinone derivative via nucleophilic substitution, using a base like triethylamine to neutralize HCl byproducts.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks).
Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and co-solvent systems (e.g., PEG-400/water) using UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products (e.g., hydrolysis of the sulfonamide group under acidic conditions) .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Recommended Methods :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and pyrrolidinone carbonyl signals (δ ~170 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~403.15) .
Advanced Research Questions
Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or fluorine) and assess changes in biological activity.
- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., FXa or dihydropteroate synthase) and cell-based models (e.g., anti-proliferative activity in cancer lines) .
- Key Finding : Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce solubility .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy?
- Approach :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding in rodent models reduces free drug availability) .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., oxidative degradation of pyrrolidinone in liver microsomes) .
- Case Study : In FXa inhibition assays, a 10 nM IC50 in vitro may translate to reduced in vivo efficacy due to rapid clearance (~2-hour half-life in mice) .
Q. What experimental strategies address poor cellular uptake in target tissues?
- Solutions :
- Prodrug Design : Introduce ester groups on the sulfonamide to enhance membrane permeability, with intracellular esterase activation .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability (e.g., 3-fold increase in tumor accumulation in xenograft models) .
Q. How can molecular modeling guide the optimization of binding affinity?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict interactions with FXa (PDB ID: 2J4I). Key residues: Tyr228 (hydrogen bonding with sulfonamide) and Glu146 (ionic interaction with pyrrolidinone) .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns) to assess conformational stability of the bound complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
